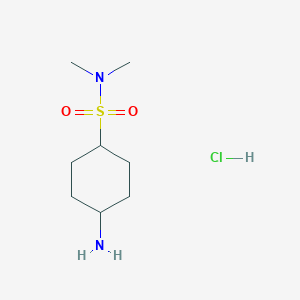![molecular formula C8H16N2O3 B15305115 4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)
4-[(2-Aminopropyl)carbamoyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Aminopropyl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an aminopropyl group attached to a carbamoyl moiety, which is further linked to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminopropyl)carbamoyl]butanoic acid typically involves the reaction of 4-aminobutanoic acid with 2-aminopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Aminopropyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkoxylated products.
Applications De Recherche Scientifique
4-[(2-Aminopropyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mécanisme D'action
The mechanism of action of 4-[(2-Aminopropyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Aminopropyl)carbamoyl]pentanoic acid
- 4-[(2-Aminopropyl)carbamoyl]hexanoic acid
- 4-[(2-Aminopropyl)carbamoyl]heptanoic acid
Uniqueness
4-[(2-Aminopropyl)carbamoyl]butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
5-(2-aminopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(9)5-10-7(11)3-2-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
QYPYNEKDTFKJSS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)CCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)

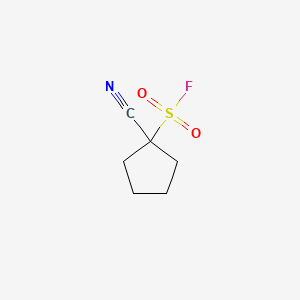
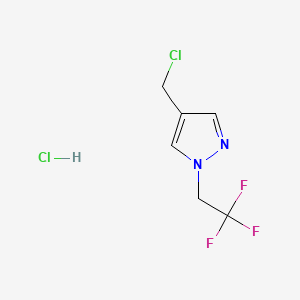
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
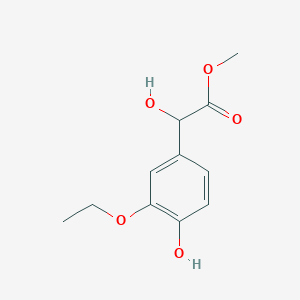
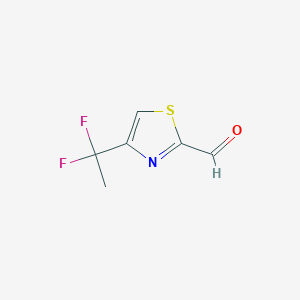


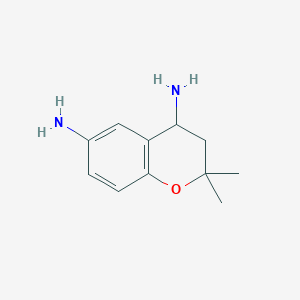
![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
